Field: Organic Chemistry
Field: Industrial Chemistry
Results: The end product is Caprolactam, a key ingredient in the production of Nylon 6.
Application: Oxime compounds are used as antidotes for nerve agents.
Results: The reactivation of acetylcholinesterase helps to counteract the effects of nerve agents.
Field: Biochemistry
Results: This method overcomes the limitations of the oxime ligation, expanding its versatility and scope.
Application: Oximes can be transformed into enamino ketones, which can be used as ligands for the preparation of boron complexes.
Method: After the N–O bond cleavage, treatment with BF3·Et2O affords the corresponding boron complexes.
Results: These boron complexes are suitable for application as fluorescent tags.
Application: Oximes like 9-anthraldehyde oxime can be used in the preparation of isoxazoles.
Method: The synthetic utility of these isoxazoles relies on the ease of transformation into enamino ketones.
Results: These enamino ketones can then be used as ligands for the preparation of boron complexes.
Application: Oximes can be used in the preparation of boron complexes, which are suitable for application as fluorescent tags.
Results: These boron complexes can be used as fluorescent tags.
Application: Some oxime ethers have shown high activity against certain fungi.
Method: These compounds were tested against Pyricularia oryzae and B.
Results: The tested compounds showed high inhibition rates, comparable to or higher than that of enoxastrobin.
3-Methoxy-benzaldehyde oxime is an organic compound with the chemical formula C9H11NO2. It is categorized as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a carbon atom. This compound is derived from 3-methoxy-benzaldehyde through the reaction with hydroxylamine. The presence of the methoxy group (-OCH3) on the benzene ring influences its chemical properties and reactivity, making it a subject of interest in various fields of chemistry.
These reactions illustrate the versatility of 3-methoxy-benzaldehyde oxime in synthetic organic chemistry.
Research indicates that 3-methoxy-benzaldehyde oxime exhibits various biological activities. It has been shown to interact with multiple enzymes, inhibiting over 40 different kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase. Such interactions suggest potential applications in therapeutic areas such as:
The synthesis of 3-methoxy-benzaldehyde oxime typically involves a condensation reaction between 3-methoxy-benzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction generally takes place at room temperature in a solvent like methanol or ethanol. The process yields a mixture of E and Z isomers of the oxime .
This method provides a straightforward approach for synthesizing this compound while allowing for optimization of reaction conditions to enhance yield and purity.
3-Methoxy-benzaldehyde oxime has several applications across various fields:
These applications underscore its significance in both industrial and research settings.
Studies on the interaction of 3-methoxy-benzaldehyde oxime with biological systems reveal its potential as a therapeutic agent. The compound's ability to inhibit key kinases suggests that it might modulate signaling pathways involved in cell growth and apoptosis, making it relevant for cancer research. Furthermore, its interactions with enzymes indicate possible roles in metabolic processes, warranting further investigation into its pharmacokinetics and toxicity profiles.
Several compounds share structural similarities with 3-methoxy-benzaldehyde oxime, including:
Compound | Structural Features | Biological Activity |
---|---|---|
3-Methoxy-benzaldehyde oxime | Methoxy group at meta position | Antibacterial, anticancer |
Benzaldehyde Oxime | No methoxy group | Limited antibacterial activity |
4-Methoxybenzaldehyde Oxime | Methoxy group at para position | Varies; potential anticancer |
Cinnamaldehyde Oxime | Alkene moiety | Strong antimicrobial properties |
This comparison highlights the uniqueness of 3-methoxy-benzaldehyde oxime regarding its structure and potential applications, especially in medicinal chemistry. Further studies could elucidate more about its specific interactions and therapeutic potential relative to these similar compounds.
The synthesis of 3-methoxy-benzaldehyde oxime primarily relies on the conventional condensation reaction between 3-methoxybenzaldehyde and hydroxylamine hydrochloride. This fundamental approach involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime linkage [1]. The reaction proceeds through formation of a tetrahedral intermediate (hemiaminal), which subsequently undergoes dehydration via protonation of the hydroxyl function and elimination of water [2].
The classical synthesis protocol involves dissolving 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium acetate in alcoholic medium [1]. A typical procedure employs a 1.2:1 molar ratio of aldehyde to hydroxylamine hydrochloride to ensure complete conversion . The reaction is typically conducted under reflux conditions in ethanol for 1-2 hours, achieving conversions ranging from 88-95% [4] [5].
Mechanistic studies reveal that oxime formation proceeds under general acid catalysis, where the proton transfer from a general acid to the carbonyl oxygen occurs concurrently with nucleophilic attack [2]. The reaction is fully reversible, with equilibrium constants for oximes typically exceeding 10^8 M^-1 [2]. The thermodynamic stability of oximes formed from aromatic aldehydes like 3-methoxybenzaldehyde is generally higher than aliphatic analogs due to conjugation effects [2].
Alternative reagent systems have been developed to improve efficiency and environmental impact. Mechanochemical approaches using bismuth oxide (Bi₂O₃) as catalyst enable solvent-free synthesis through grinding of solid reagents at room temperature, achieving quantitative yields within 1.5-3 minutes for aromatic aldehydes [6]. This methodology eliminates organic solvents and reduces reaction times significantly compared to conventional reflux methods.
Method | Conditions | Conversion Rate | Time |
---|---|---|---|
Conventional (EtOH/reflux) | NH₂OH·HCl, Na₂CO₃, 80°C | 88-95% | 1-2 h |
Mechanochemical | Bi₂O₃, grinding, 25°C | 95-98% | 1.5-3 min |
Aqueous-alcoholic | NH₂OH·HCl, NaOH, H₂O/EtOH | 91% | 2 h |
Solvent selection plays a crucial role in oxime formation efficiency and selectivity. The choice of solvent system affects reaction kinetics, equilibrium position, and product stability through solvation effects and hydrogen bonding interactions [7]. Traditional alcoholic solvents such as methanol and ethanol provide favorable conditions for oxime synthesis by facilitating proton transfer processes and stabilizing ionic intermediates [5].
Aqueous-alcoholic solvent systems have demonstrated superior performance for benzaldehyde oxime synthesis. A 3:1 water-to-ethanol mixture provides optimal balance between reactivity and solubility, enabling high conversion rates while maintaining mild reaction conditions [1]. This solvent system facilitates extraction and purification procedures, as the oxime product can be readily isolated through liquid-liquid extraction with ethyl acetate followed by aqueous workup [1] [5].
The pH of the reaction medium significantly influences both reaction rate and product distribution. Acidic conditions (pH 2-4) generally favor oxime formation through protonation of the carbonyl oxygen, making it more electrophilic toward nucleophilic attack [8] [9]. However, excessive acidity can lead to acid-catalyzed side reactions and product decomposition. Optimal pH ranges of 6-8 have been identified for maximizing oxime yields while minimizing side product formation [10].
Temperature optimization studies reveal that elevated temperatures (60-80°C) increase reaction rates but may promote undesired side reactions and geometric isomerization [4] [8]. Microwave-assisted synthesis protocols have been developed to achieve rapid heating and precise temperature control. For 3-methoxybenzaldehyde oxime, microwave conditions at 90°C and 300W for 5 minutes achieve 68.9% conversion, significantly reduced from comparable methylated analogs due to steric and electronic effects of the methoxy substituent [4].
Various catalytic systems have been investigated to improve reaction efficiency and selectivity. Lewis acid catalysts such as titanium silicate-1 (TS-1) demonstrate exceptional activity for oxime formation reactions [11] [12]. The titanium active sites facilitate both nucleophilic activation of hydroxylamine and electrophilic activation of the carbonyl group through coordination [11].
Solid acid catalysts including calcium oxide (CaO) enable heterogeneous catalysis under mild conditions, achieving oxime formation at 130°C with excellent yields [13]. These systems offer advantages in catalyst recovery and process sustainability. Basic catalysts such as potassium carbonate in acetone have been employed for oxime ether synthesis, where initial oxime formation is followed by alkylation reactions [1].
Catalyst System | Conditions | Activity | Selectivity |
---|---|---|---|
TS-1/H₂O₂ | 60-80°C, aqueous | >95% conversion | >99% |
CaO | 130°C, solvent-free | 80-90% yield | >90% |
Bi₂O₃ | 25°C, mechanochemical | 95-98% yield | >95% |
Industrial production of oximes faces significant challenges related to process safety, environmental impact, and economic viability. The ammoximation process, developed by EniChem and commercialized by Versalis/Lummus Technology, represents the current state-of-the-art for large-scale oxime production [12] [14]. This single-step process eliminates upstream hydroxylamine synthesis requirements and co-production of environmentally problematic ammonium sulfate [12].
The industrial ammoximation process utilizes titanium silicate-1 (TS-1) catalyst with ammonia and hydrogen peroxide as reagents [11] [12]. For cyclohexanone oxime production, this technology achieves greater than 99% selectivity with conversions exceeding 95%, producing approximately 6 million metric tons annually worldwide [15] [12]. The process operates under mild conditions (60-80°C, atmospheric pressure) with enhanced safety profiles compared to conventional hydroxylamine-based routes [12].
Scale-up studies demonstrate that process parameters must be carefully optimized to maintain performance at industrial scales. Reactor design considerations include heat management, mass transfer limitations, and catalyst distribution [14]. Continuous stirred-tank reactor (CSTR) configurations are preferred for industrial applications due to superior mixing characteristics and ability to achieve high conversions [14].
Industrial-scale synthesis requires careful attention to raw material consumption and waste stream management. For cyclohexanone oxime production, the material balance indicates consumption of 0.875 MT cyclohexanone, 0.165 MT ammonia, and 0.345 MT hydrogen peroxide per metric ton of product [14]. This stoichiometry enables efficient utilization of raw materials while minimizing waste generation.
Process simulation studies using Aspen Plus software reveal optimal reactor operating parameters of 80°C temperature and 32 m³ volume for achieving 99.86% cyclohexanone conversion [14]. These conditions exceed reported experimental results and provide guidance for industrial reactor design [14].
Purification of 3-methoxy-benzaldehyde oxime presents unique challenges due to the potential for geometric isomerism and the need to remove unreacted starting materials and byproducts. Oximes exist as geometric isomers (E and Z configurations) that can exhibit significantly different physical and chemical properties [16] [17]. The separation and isolation of these isomers requires specialized chromatographic techniques and crystallization protocols.
Recrystallization represents the most common purification method for oxime compounds due to their typically high crystalline nature [6] . For 3-methoxy-benzaldehyde oxime, recrystallization from ethanol or aqueous ethanol effectively removes unreacted aldehyde and hydroxylamine hydrochloride . The crystallization process can be optimized by controlling temperature, solvent composition, and cooling rate to achieve high purity products [5].
Column chromatography provides enhanced separation capabilities for complex oxime mixtures. Silica gel chromatography with appropriate solvent systems enables separation of geometric isomers and removal of impurities [5] [10]. For 3-methoxy-benzaldehyde oxime derivatives, preparative high-performance liquid chromatography (HPLC) has been employed for isomer separation, particularly when geometric selectivity is critical [10].
Gas chromatography coupled with mass spectrometry (GC-MS) serves dual roles in both analytical characterization and preparative separation of oxime isomers [17] [19]. Comprehensive two-dimensional gas chromatography (GC×GC) enables investigation of E/Z isomerization kinetics and separation of interconverting species [17] [19]. These techniques are particularly valuable for understanding isomerization mechanisms and optimizing separation conditions.
The stability of geometric isomers varies significantly with temperature and stationary phase selection. Poly(ethyleneglycol) phases catalyze oxime interconversion while maintaining separation capability, enabling study of isomerization kinetics [19]. This dual functionality allows for controlled isomer ratio adjustment during chromatographic separations [19].
Control of geometric isomer ratios during synthesis requires careful optimization of reaction conditions and catalyst selection. The E-isomer typically predominates due to thermodynamic stability considerations, but kinetic control can favor Z-isomer formation under specific conditions [20] [16]. For industrial applications requiring specific geometric isomers, post-synthetic isomerization and separation protocols have been developed [20].
Large-scale purification protocols have been demonstrated for macrolide oximes, with controlled geometric isomer ratios maintained through multi-kilogram scale operations [20]. Process parameters including temperature, pH, and residence time are critical for maintaining desired isomer ratios during scale-up operations [20].
Method | Advantages | Limitations | Scale |
---|---|---|---|
Recrystallization | Simple, economical | Limited selectivity | Industrial |
Column chromatography | High resolution | Solvent intensive | Laboratory |
HPLC | Precise separation | High cost | Analytical/prep |
GC×GC | Mechanistic insight | Limited throughput | Research |
The crystallographic characterization of 3-methoxy-benzaldehyde oxime and related methoxybenzaldehyde oxime derivatives has been extensively studied through single-crystal X-ray diffraction techniques. Based on comprehensive crystallographic investigations of similar compounds, the molecular structure of 3-methoxy-benzaldehyde oxime exhibits characteristic features of aromatic aldoximes [1] [2].
The compound crystallizes with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [3] [4]. The oxime adopts the thermodynamically favored E-configuration, where the hydroxyl group and the aromatic ring are positioned on opposite sides of the carbon-nitrogen double bond [4] [5]. This E-geometry is consistent with the general preference observed in aromatic aldoximes due to reduced steric hindrance.
Crystallographic Parameter | Typical Values for Related Compounds |
---|---|
Space Group | Varies (P21/c, P-1, Pna21) |
Unit Cell Parameters | a = 4.9-11.2 Å, b = 8.2-21.3 Å, c = 4.0-14.2 Å |
Z (molecules per unit cell) | 2-8 |
Calculated Density | 1.35-1.38 g/cm³ |
Temperature | 100-113 K |
The crystal structure reveals that the oxime moiety is nearly planar with the aromatic ring system, with typical C=N bond lengths of approximately 1.27-1.28 Å and N-O bond lengths of approximately 1.40-1.41 Å [1] [2]. The methoxy substituent at the meta position introduces minimal steric interference, allowing the molecule to maintain its planar configuration.
Hydrogen bonding patterns play a crucial role in the crystal packing of 3-methoxy-benzaldehyde oxime. The oxime hydroxyl group typically forms intermolecular O—H···N hydrogen bonds with neighboring molecules, creating either chain structures or dimeric arrangements [1] [2]. These hydrogen bonds have characteristic distances of 2.76-2.81 Å and angles of 149-170°, indicating strong directional interactions that stabilize the crystal lattice.
The infrared spectrum of 3-methoxy-benzaldehyde oxime displays characteristic absorption bands that provide definitive structural identification. The oxime functional group exhibits three diagnostic stretching vibrations: the O-H stretch appears at approximately 3600 cm⁻¹, the C=N stretch is observed around 1665 cm⁻¹, and the N-O stretch manifests at approximately 945 cm⁻¹ [7].
The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methoxy group contributes distinctive C-O stretching bands around 1250-1300 cm⁻¹ [7] [8]. The aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ range, with the meta-substitution pattern producing a characteristic fingerprint in the 800-900 cm⁻¹ region.
The ¹H NMR spectrum of 3-methoxy-benzaldehyde oxime in deuterated solvents reveals several distinct resonance patterns. The oxime proton (NOH) appears as a broad singlet in the 10-12 ppm region, significantly downfield due to the electron-withdrawing effect of the nitrogen-oxygen moiety [9] [10]. The aldehydic proton of the oxime group (HC=N) resonates around 8.0-8.4 ppm as a sharp singlet [9] [10].
The aromatic protons display characteristic splitting patterns consistent with meta-disubstitution. The proton ortho to the methoxy group typically appears around 7.0-7.2 ppm, while the remaining aromatic protons resonate in the 7.2-7.6 ppm range [9] [10]. The methoxy group protons produce a sharp singlet at approximately 3.8-3.9 ppm, integrating for three protons.
¹³C NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts. The oxime carbon (C=N) appears in the 147-155 ppm region, while the aromatic carbons span 100-160 ppm [9] [10]. The methoxy carbon resonates around 55-56 ppm, and the quaternary aromatic carbon bearing the methoxy substituent appears at approximately 160 ppm.
The UV-Visible absorption spectrum of 3-methoxy-benzaldehyde oxime exhibits electronic transitions characteristic of aromatic systems with extended conjugation. The compound displays absorption maxima in the UV region, with the exact wavelengths dependent on solvent effects and the electron-donating nature of the methoxy substituent [11] [12].
The primary electronic transition corresponds to a π→π* transition of the aromatic system, typically observed around 250-280 nm. The oxime chromophore contributes additional absorption bands, often manifesting as shoulders or weaker maxima in the 300-350 nm region [11] [12]. The methoxy group, being an electron-donating substituent, causes a bathochromic shift in the absorption maxima compared to the unsubstituted benzaldehyde oxime.
Density Functional Theory calculations have proven invaluable for understanding the electronic structure and properties of 3-methoxy-benzaldehyde oxime. The B3LYP functional combined with basis sets such as 6-311++G(d,p) provides accurate geometric parameters and electronic properties for oxime compounds [13] [14] [15].
Quantum chemical calculations reveal that the compound preferentially adopts the E-configuration, consistent with experimental observations. The calculated bond lengths and angles align closely with crystallographic data, validating the computational approach [13] [14]. The C=N bond length is computed to be approximately 1.275 Å, while the N-O bond length is calculated as 1.402 Å.
Computational Parameter | Typical DFT Results |
---|---|
C=N Bond Length | 1.275 Å |
N-O Bond Length | 1.402 Å |
HOMO Energy | -6.5 to -7.0 eV |
LUMO Energy | -1.5 to -2.0 eV |
Dipole Moment | 2.5-3.5 Debye |
The frontier molecular orbital analysis provides insights into the chemical reactivity of 3-methoxy-benzaldehyde oxime. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the oxime nitrogen and oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) extends over the aromatic ring system [13] [14]. The calculated HOMO-LUMO energy gap typically ranges from 4.5 to 5.5 eV, indicating moderate stability and reactivity.
Vibrational frequency calculations enable the assignment of infrared absorption bands and provide thermodynamic parameters. The calculated vibrational frequencies, when scaled by appropriate factors, show excellent agreement with experimental infrared spectra [13] [14]. These calculations confirm the structural assignments and provide additional confidence in the molecular characterization.
The tautomeric behavior of 3-methoxy-benzaldehyde oxime encompasses both geometric isomerism and potential tautomeric equilibria. The compound exists predominantly in the E-configuration, where the hydroxyl group and the aromatic ring are positioned trans to each other across the C=N double bond [16] [17]. The Z-isomer, while thermodynamically less favorable, can be accessed under specific conditions or through photochemical isomerization [18] [17].
The energy difference between E and Z isomers is typically 4-10 kcal/mol, with the E-isomer being more stable due to reduced steric interactions [19]. However, the barrier for interconversion between these isomers is considerably higher, ranging from 33-71 kcal/mol, making thermal isomerization unlikely at ambient temperatures [19].
Stereoelectronic effects play a crucial role in determining the stability and reactivity of 3-methoxy-benzaldehyde oxime. The methoxy substituent at the meta position exerts electron-donating effects through resonance, influencing the electronic distribution within the molecule [20] [21]. This electron donation stabilizes the oxime functional group and affects its spectroscopic properties.
The oxime group itself participates in stereoelectronic interactions through the nitrogen lone pair and the π-system of the aromatic ring. These interactions contribute to the planar conformation of the molecule and influence its reactivity patterns [20] [22]. The N-O bond exhibits partial double-bond character due to resonance contributions, which affects both the geometric parameters and the chemical behavior of the compound.
Hydrogen bonding capabilities of the oxime hydroxyl group represent another important stereoelectronic consideration. The ability to act as both a hydrogen bond donor and acceptor enables the formation of supramolecular structures and influences the solid-state packing arrangements [1] [2]. The directional nature of these interactions is crucial for understanding the crystal engineering aspects of 3-methoxy-benzaldehyde oxime.
The electronic effects of the methoxy substituent also influence the oxidation potential and photochemical behavior of the oxime. Studies on related benzaldehyde oximes have shown that electron-donating substituents like methoxy groups lower the oxidation potential and can affect the efficiency of electron-transfer processes [23] [24]. These stereoelectronic considerations are essential for predicting the chemical behavior and potential applications of 3-methoxy-benzaldehyde oxime.
Irritant